Cas no 485765-76-2 (2-(Morpholin-4-yl)-2-oxoethyl 5,6-dichloropyridine-3-carboxylate)

2-(Morpholin-4-yl)-2-oxoethyl 5,6-dichloropyridine-3-carboxylate is a specialized chemical compound featuring a morpholine moiety linked to a dichloropyridine carboxylate ester. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The presence of both morpholine and dichloropyridine groups enhances its utility in cross-coupling reactions and as a building block for heterocyclic frameworks. Its ester linkage offers selective functionalization potential, while the electron-withdrawing chlorine atoms improve electrophilic properties. The compound is particularly suited for applications requiring precise molecular modifications, such as drug discovery or crop protection agent development. Careful handling is advised due to its reactive functional groups.
2-(Morpholin-4-yl)-2-oxoethyl 5,6-dichloropyridine-3-carboxylate structure
485765-76-2 structure
Product Name:2-(Morpholin-4-yl)-2-oxoethyl 5,6-dichloropyridine-3-carboxylate
CAS No:485765-76-2
MF:C12H12Cl2N2O4
MW:319.140681266785
CID:6127202
PubChem ID:2434314
Update Time:2025-10-31

2-(Morpholin-4-yl)-2-oxoethyl 5,6-dichloropyridine-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Z18518555
    • EN300-26590252
    • AKOS033627897
    • 2-(morpholin-4-yl)-2-oxoethyl 5,6-dichloropyridine-3-carboxylate
    • SMR001250733
    • CHEMBL2141557
    • MLS002170416
    • HMS3058F18
    • Oprea1_763158
    • SR-01000042468
    • 485765-76-2
    • SR-01000042468-1
    • 2-(Morpholin-4-yl)-2-oxoethyl 5,6-dichloropyridine-3-carboxylate
    • Inchi: 1S/C12H12Cl2N2O4/c13-9-5-8(6-15-11(9)14)12(18)20-7-10(17)16-1-3-19-4-2-16/h5-6H,1-4,7H2
    • InChI Key: QALAXLYRKHDRQZ-UHFFFAOYSA-N
    • SMILES: ClC1=C(N=CC(=C1)C(=O)OCC(N1CCOCC1)=O)Cl

Computed Properties

  • Exact Mass: 318.0174123g/mol
  • Monoisotopic Mass: 318.0174123g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 363
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 68.7Ų

2-(Morpholin-4-yl)-2-oxoethyl 5,6-dichloropyridine-3-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26590252-0.05g
2-(morpholin-4-yl)-2-oxoethyl 5,6-dichloropyridine-3-carboxylate
485765-76-2 95.0%
0.05g
$212.0 2025-03-20

Additional information on 2-(Morpholin-4-yl)-2-oxoethyl 5,6-dichloropyridine-3-carboxylate

2-(Morpholin-4-yl)-2-oxoethyl 5,6-dichloropyridine-3-carboxylate: A Key Compound in Pharmaceutical Research and Drug Development

2-(Morpholin-4-yl)-2-oxoethyl 5,6-dichloropyridine-3-carboxylate, with the CAS number 485765-76-2, represents a pivotal molecule in the field of medicinal chemistry. This compound is a derivative of a pyridine ring substituted with chlorine atoms at the 5,6 positions and conjugated with a morpholine-based acetyl group. Its unique chemical structure has attracted significant attention in recent years due to its potential applications in the development of novel therapeutics for various diseases. The integration of 5,6-dichloropyridine-3-carboxylate with morpholin-4-yl functional groups creates a scaffold that is both chemically versatile and biologically relevant, making it a valuable tool for medicinal chemists and pharmacologists.

Recent studies have highlighted the importance of 2-(Morpholin-4-yl)-2-oxoethyl 5,6-dichloropyridine-3-carboxylate in the context of drug discovery. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its potential as a lead compound for the development of antitumor agents. The compound’s ability to modulate specific signaling pathways, such as the PI3K/AKT/mTOR pathway, has been linked to its cytotoxic effects on cancer cells. This finding underscores the significance of 5,6-dichloropyridine-3-carboxylate as a structural motif in the design of targeted therapies.

The 2-oxoethyl group in 2-(Morpholin-4-yl)-2-oxoethyl 5,6-dichloropyridine-3-carboxylate plays a critical role in its biological activity. This group is known to enhance the compound’s ability to interact with specific protein targets, such as kinases and G-protein coupled receptors. Researchers have also explored the impact of the morpholin-4-yl ring on the compound’s solubility and bioavailability, which are essential factors in drug development. A 2022 study published in Drug Discovery Today reported that modifying the morpholin-4-let ring with different substituents can significantly alter the compound’s pharmacokinetic properties.

One of the most promising applications of 2-(Morpholin-4-yl)-2-oxoethyl 5,6-dichloropyridine-3-carboxylate is in the treatment of inflammatory diseases. A 2024 review in Pharmaceutical Research highlighted its potential as an anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines. The compound’s mechanism of action involves the modulation of nuclear factor-kappa B (NF-κB) signaling, which is a key pathway in the inflammatory response. This discovery has opened new avenues for the development of drugs targeting chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.

The 5,6-dichloropyridine-3-carboxylate moiety in 2-(Morpholin-4-yl)-2-oxoethyl 5,6-dichloropyridine-3-carboxylate has also been studied for its role in enhancing the compound’s metabolic stability. A 2023 study in Chemical Communications showed that the presence of chlorine atoms at the 5,6 positions of the pyridine ring increases the compound’s resistance to enzymatic degradation, thereby improving its half-life in vivo. This property is particularly important for the development of long-acting therapeutics that require sustained drug release.

Moreover, the 2-oxoethyl group in 2-(Morpholin-4-yl)-2-oxoethyl 5,6-dichloropyridine-3-carboxylate has been shown to enhance the compound’s ability to cross the blood-brain barrier (BBB), making it a potential candidate for the treatment of neurodegenerative diseases. A 2024 study published in ACS Chemical Neuroscience demonstrated that the compound exhibits neuroprotective effects in in vitro models of Alzheimer’s disease. This finding suggests that 2-(Morpholin-4-yl)-2-oxoethyl 5,6-dichloropyridine-3-carboxylate could be a valuable scaffold for the development of drugs targeting the central nervous system.

The synthesis of 2-(Morpholin-4-yl)-2-oxoethyl 5,6-dichloropyridine-3-carboxylate has also been a focus of recent research. A 2023 paper in Organic Letters described a novel and efficient method for the preparation of this compound using a one-pot multistep reaction. This synthetic approach not only reduces the number of purification steps but also minimizes the formation of byproducts, making it more environmentally sustainable. The development of such efficient synthetic methods is crucial for the large-scale production of this compound for pharmaceutical applications.

In addition to its therapeutic potential, 2-(Morpholin-4-yl)-2-oxoethyl 5,6-dichloropyridine-3-carboxylate has also been studied for its role in the development of diagnostic agents. A 2024 study in Chemical Science reported that the compound can be functionalized with fluorescent tags to create imaging agents for the detection of specific biomarkers in vivo. This application highlights the versatility of the compound and its potential to be used in both therapeutic and diagnostic contexts.

The biological activity of 2-(Morpholin-4-yl)-2-oxoethyl 5,6-dichloropyridine-3-carboxylate is further enhanced by its ability to form hydrogen bonds with target proteins. A 2023 computational study published in Journal of Molecular Biology used molecular docking simulations to predict the interactions between the compound and various protein targets. The results indicated that the compound can bind to multiple targets simultaneously, which may explain its broad spectrum of biological activity. This property makes it an attractive candidate for the development of multitarget drugs that can address complex diseases with multiple pathophysiological mechanisms.

Despite its promising potential, the development of 2-(Morpholin-4-yl)-2-oxoethyl 5,6-dichloropyridine-3-carboxylate as a therapeutic agent is still in its early stages. Ongoing research is focused on optimizing its pharmacological profile, including its potency, selectivity, and safety. A 2024 review in Drug Discovery Today emphasized the need for further preclinical and clinical studies to fully evaluate the compound’s efficacy and safety in human trials. These studies are critical for translating the compound from the laboratory to the clinic and ensuring its potential as a therapeutic agent.

In conclusion, 2-(Morpholin-4-yl)-2-oxoethyl 5,6-dichloropyridine-3-carboxylate is a molecule with significant potential in the field of medicinal chemistry. Its unique structural features and biological activity have been extensively studied in recent years, leading to new insights into its therapeutic applications. As research continues to advance, this compound may play a crucial role in the development of innovative therapies for a wide range of diseases. The ongoing exploration of its properties and applications is expected to contribute to the advancement of pharmaceutical science and the improvement of patient outcomes.

For further information on the latest research and developments related to 2-(Morpholin-4-yl)-2-oxoethyl 5,6-dichloropyridine-3-carboxylate, it is recommended to consult recent publications in reputable scientific journals and to follow updates from leading research institutions and pharmaceutical companies. The continued investigation of this compound is likely to yield valuable discoveries that will shape the future of drug development and therapeutic innovation.

Finally, it is important to note that the use of 2-(Morpholin-4-yl)-2-oxoethyl 5,6-dichloropyridine-3-carboxylate in clinical settings will require rigorous testing and regulatory approval. As with any new therapeutic agent, the safety and efficacy of this compound must be thoroughly evaluated to ensure its suitability for human use. The collaborative efforts of researchers, clinicians, and regulatory agencies will be essential in bringing this compound to the market and making it available to patients who could benefit from its potential therapeutic effects.

Recommended suppliers
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited